2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
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Overview
Description
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a chlorophenyl group, and a thiolane-1,1-dioxide moiety
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various targets such as ampa receptors .
Mode of Action
Compounds with similar structures have been reported to act as positive allosteric modulators of the ampa receptors .
Biochemical Pathways
Similar compounds have been reported to modulate ampa receptors, which play a crucial role in synaptic transmission and plasticity .
Result of Action
Similar compounds have been reported to show activity in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone ring, which can be synthesized through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The thiolane-1,1-dioxide moiety is incorporated through the reaction of thiolane derivatives with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiolane moiety can be further oxidized to sulfone derivatives using strong oxidizing agents.
Reduction: The imidazolidinone ring can be reduced to imidazolidine under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indazole derivatives: Exhibit anti-inflammatory, antimicrobial, and anticancer properties.
Thiadiazine derivatives: Used in the development of antihypertensive and antidiabetic drugs.
Uniqueness
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,1-dioxothiolan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4S/c16-11-2-1-3-13(8-11)19-6-5-18(15(19)21)9-14(20)17-12-4-7-24(22,23)10-12/h1-3,8,12H,4-7,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFCDNAKPUOQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CN2CCN(C2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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